1-(4-Fluorophenyl)-3-(1-phenylpropyl)urea
Description
1-(4-Fluorophenyl)-3-(1-phenylpropyl)urea is an organic compound characterized by the presence of a fluorophenyl group and a phenylpropyl group attached to a urea moiety
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(1-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O/c1-2-15(12-6-4-3-5-7-12)19-16(20)18-14-10-8-13(17)9-11-14/h3-11,15H,2H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQLHFBSUZIAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(1-phenylpropyl)urea typically involves the reaction of 4-fluoroaniline with 1-phenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(1-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the 4-fluorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(1-phenylpropyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: It is explored for its use in the synthesis of advanced materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with biological systems, including its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-(1-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(1-phenylpropyl)urea: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Bromophenyl)-3-(1-phenylpropyl)urea: Contains a bromine atom in place of fluorine.
1-(4-Methylphenyl)-3-(1-phenylpropyl)urea: Features a methyl group instead of a halogen.
Uniqueness: 1-(4-Fluorophenyl)-3-(1-phenylpropyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
